molecular formula C13H20N2O3S B12229254 N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12229254
M. Wt: 284.38 g/mol
InChI Key: ILEWETARABXPFL-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a methoxy-methylsulfanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 2-methyl-5-nitrophenol with 4-methyl-3-nitrobenzenesulfonic acid to produce 2-methoxy-4-(methylsulfanyl)benzoic acid . This intermediate is then subjected to further reactions to introduce the pyridine ring and carboxamide group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of polyphosphoric acid or phosphorus oxychloride (POCl3) for cyclization reactions, followed by oxidation with m-chloroperbenzoic acid or peracetic acid .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The nitro groups in intermediates can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: m-chloroperbenzoic acid, peracetic acid

    Reducing Agents: Hydrogen gas, catalytic palladium

    Cyclization Agents: Polyphosphoric acid, phosphorus oxychloride

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted pyridine derivatives .

Scientific Research Applications

N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, in cardiotonic drugs, it may enhance cardiac contractility by influencing calcium ion channels and other related pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(methylsulfanyl)benzoic acid
  • 2-(2-methoxy-4-methyl-sulfinyl)phenylimidazo[4,5-b]pyridine
  • 2-(2-methoxy-4-methylsulfinyl)phenylimidazo[4,5-c]pyridine

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-1-methyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C13H20N2O3S/c1-15-7-4-5-11(13(15)17)12(16)14-9-10(18-2)6-8-19-3/h4-5,7,10H,6,8-9H2,1-3H3,(H,14,16)

InChI Key

ILEWETARABXPFL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(CCSC)OC

Origin of Product

United States

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